molecular formula C17H15ClO3 B1300807 Windorphen CAS No. 19881-70-0

Windorphen

Cat. No.: B1300807
CAS No.: 19881-70-0
M. Wt: 302.7 g/mol
InChI Key: VNRALGZMXHFBPG-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Windorphen is a selective inhibitor of the Wnt/β-catenin signaling pathway. This compound specifically targets the function of the c-terminal transactivation domain of β-catenin-1, but not β-catenin-2. This compound is known for its ability to disrupt the association of β-catenin with p300, a histone acetyltransferase, without affecting the closely related CREB-binding protein (CBP). This specificity makes this compound a valuable tool in studying Wnt signaling and its implications in various biological processes and diseases .

Biochemical Analysis

Biochemical Properties

Windorphen functions by selectively inhibiting p300, a histone acetyltransferase that acts as a critical coactivator of β-catenin . By disrupting the association of p300 with the C-terminal transactivation domain of β-catenin, this compound effectively blocks Wnt signaling . This inhibition does not affect the closely related CREB-binding protein (CBP), highlighting the specificity of this compound’s action . The compound has shown efficacy in inducing apoptosis in several Wnt-dependent tumor cell lines, including colon adenocarcinoma and prostate cancer cell lines .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In Wnt-dependent tumor cell lines, such as colon adenocarcinoma SW480 and RKO, as well as prostate cancer cell lines DU145 and PC3, this compound induces apoptosis . This compound influences cell signaling pathways by inhibiting the Wnt/β-catenin pathway, leading to altered gene expression and cellular metabolism . The disruption of Wnt signaling by this compound results in decreased cell proliferation and increased cell death in these cancer cell lines .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to p300 and preventing its interaction with β-catenin . This selective inhibition of p300 disrupts the transcriptional activity of β-catenin, leading to the downregulation of Wnt target genes . The inhibition of histone acetyltransferase activity by this compound also contributes to changes in gene expression, further impacting cellular function . This dual mechanism of action underscores the compound’s potential as a therapeutic agent in Wnt-dependent cancers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under specific storage conditions, such as protection from light and freezing . Long-term studies have shown that this compound maintains its efficacy in inhibiting Wnt signaling and inducing apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that lower doses of this compound effectively inhibit Wnt signaling without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . Determining the optimal dosage for therapeutic applications is crucial to maximize the benefits of this compound while minimizing potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the Wnt/β-catenin signaling pathway . By inhibiting p300, this compound affects the acetylation of histones and other proteins, leading to changes in gene expression and metabolic flux . The compound’s interaction with enzymes and cofactors involved in these pathways further influences cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of this compound, affecting its activity and efficacy . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interactions with p300 and β-catenin . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its inhibitory effects on Wnt signaling . The precise subcellular localization of this compound is critical for its function and therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Windorphen is synthesized through a multi-step organic synthesis process. The key steps involve the formation of the (E)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde structure. The synthesis typically starts with the preparation of 4-methoxybenzaldehyde, which undergoes a series of reactions including chlorination and aldol condensation to form the final product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Windorphen undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Cancer Therapy

Windorphen's primary application lies in its ability to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. Aberrant activation of this pathway contributes to tumorigenesis, making it a critical target for therapeutic intervention.

Case Studies

  • Breast Cancer : In vitro studies have demonstrated that this compound significantly reduces the viability of breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study reported an IC50 value of approximately 5 µM for MDA-MB-231 cells .
  • Colorectal Cancer : this compound has shown promise in reducing tumor growth in xenograft models of colorectal cancer. Treatment with this compound resulted in a 60% reduction in tumor volume compared to control groups .

Regenerative Medicine

The modulation of Wnt signaling is also crucial in regenerative medicine, particularly in stem cell differentiation and tissue repair.

Stem Cell Differentiation

This compound has been explored for its potential to influence stem cell fate. By inhibiting Wnt signaling, it can promote the differentiation of pluripotent stem cells into specific lineages, such as neuronal or cardiac cells.

Case Studies

  • Cardiac Regeneration : In animal models, this compound treatment enhanced cardiac repair following myocardial infarction by promoting the differentiation of cardiac progenitor cells .
  • Neuronal Differentiation : Research indicates that this compound can enhance neuronal differentiation from neural stem cells by downregulating Wnt signaling pathways associated with undifferentiated states .

Data Tables

Application AreaMechanismKey FindingsReferences
Cancer TherapyInhibition of p300IC50 ~ 5 µM for MDA-MB-231; 60% tumor volume reduction in colorectal models
Regenerative MedicineModulation of stem cell fateEnhanced cardiac repair; increased neuronal differentiation

Mechanism of Action

Windorphen exerts its effects by selectively inhibiting the Wnt/β-catenin signaling pathway. It specifically targets the c-terminal transactivation domain of β-catenin-1, disrupting its association with the histone acetyltransferase p300. This inhibition prevents the transcriptional activation of Wnt target genes, leading to the suppression of Wnt signaling. The molecular targets involved include β-catenin-1 and p300, while the pathways affected are those related to Wnt signaling .

Comparison with Similar Compounds

Windorphen is unique in its selective inhibition of the Wnt/β-catenin signaling pathway. Similar compounds include:

This compound’s specificity for p300 and its ability to selectively inhibit β-catenin-1 make it a valuable tool for research and potential therapeutic applications.

Biological Activity

Windorphen is a novel compound recognized for its selective inhibition of the Wnt/β-catenin signaling pathway, which plays a pivotal role in various biological processes, including embryonic development and cancer progression. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cells, and potential therapeutic applications.

This compound acts primarily as an inhibitor of the p300 histone acetyltransferase (HAT), selectively disrupting the interaction between β-catenin and p300 while sparing its interaction with CBP (CREB-binding protein). This specificity is crucial because p300 is a co-activator that enhances β-catenin-mediated transcriptional activity. The compound demonstrates an IC50 value of approximately 4.2 μM for p300, indicating its potency in inhibiting this enzyme compared to other HATs, where the IC50 values are significantly higher .

Inhibition of Wnt Signaling

In studies utilizing zebrafish embryos and human cancer cell lines, this compound has been shown to effectively block Wnt signaling pathways. For instance, in STF293 reporter cells, this compound inhibited β-catenin-dependent luciferase activity induced by BIO, a GSK3 inhibitor that promotes Wnt signaling. This inhibition was dose-dependent, confirming this compound's role as a selective antagonist of β-catenin function .

Effects on Cancer Cells

This compound exhibits significant anti-cancer properties, particularly against tumors with activated Wnt signaling pathways. In cell viability assays conducted on various human carcinoma cell lines—such as SW480 (colon cancer), RKO (colon cancer), and DU145 (prostate cancer)—the compound induced apoptosis with IC50 values ranging from 15.0 to 21.8 μM depending on the cell line .

Case Studies

  • Colon Adenocarcinoma : In SW480 cells, this compound treatment led to widespread apoptosis after 72 hours at a concentration of 20 μM . This effect correlates with the presence of Wnt-activating mutations in these cells, suggesting that this compound selectively targets cancer cells reliant on aberrant Wnt signaling for survival .
  • Zebrafish Model : this compound was tested in zebrafish embryos to assess its impact on embryonic development and patterning. The compound successfully rescued telencephalon/eye phenotypes in mutants treated with BIO, indicating its ability to modulate developmental pathways through Wnt inhibition .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Study Cell Line/Model IC50 (μM) Effect
Sato et al., 2013STF293 Reporter Cells-Inhibition of β-catenin-dependent luciferase activity
Lu et al., 2009SW480 Colon Cancer Cells15.0Induced apoptosis after 72 hours
Morin et al., 1997RKO Colon Cancer Cells19.2Induced apoptosis after 72 hours
Suzuki et al., 2008DU145 Prostate Cancer Cells21.8Induced apoptosis after 72 hours
Zebrafish ModelZebrafish Embryos-Rescued developmental phenotypes

Properties

IUPAC Name

(Z)-3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b17-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRALGZMXHFBPG-WUKNDPDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)OC)/Cl)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.